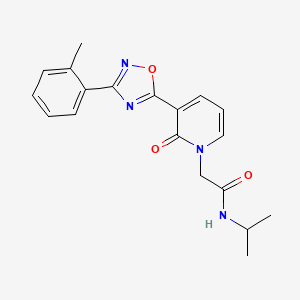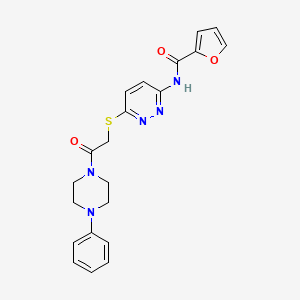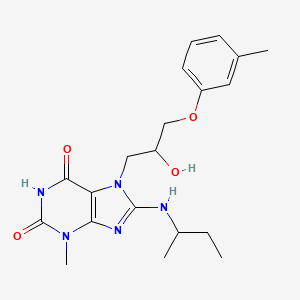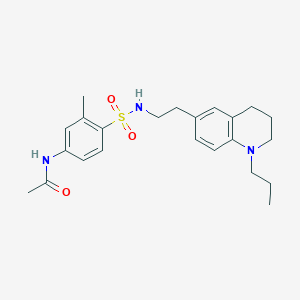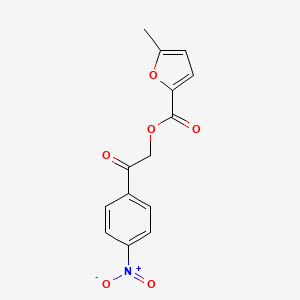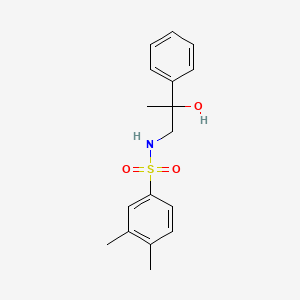
N-(2-hydroxy-2-phenylpropyl)-3,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-phenylpropyl)-3,4-dimethylbenzenesulfonamide, also known as HPPD inhibitor, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is an enzyme involved in the biosynthesis of tocopherols and plastoquinones in plants.
Wissenschaftliche Forschungsanwendungen
Biphenylsulfonamide Derivatives as Endothelin Antagonists
Biphenylsulfonamide derivatives have been identified as novel series of endothelin-A (ETA) selective antagonists. These compounds, through strategic substitutions, have shown improved binding and functional activity against ETA receptors. One such compound demonstrated oral activity in inhibiting pressor effects caused by endothelin-1 in rats, indicating potential therapeutic applications in cardiovascular diseases (Murugesan et al., 1998).
Sulfonamides as Inhibitors of Kynurenine 3-Hydroxylase
Sulfonamides have been synthesized and evaluated as high-affinity inhibitors of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway. This pathway is involved in neurodegenerative diseases. Compounds such as 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide showed significant in vitro inhibition of this enzyme, suggesting potential for treating diseases associated with dysregulation of the kynurenine pathway (Röver et al., 1997).
Synthesis and Characterization of Sulfonamide Molecules
New sulfonamide molecules have been synthesized and characterized, revealing insights into their structural and electronic properties. For example, the synthesis of N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide and its characterization through SCXRD studies and spectroscopic tools provided detailed information on the molecule's stability and potential interactions with proteins, hinting at applications in drug design and molecular biology (Murthy et al., 2018).
Antitumor Activity of Sulfonamide Derivatives
Sulfonamide derivatives have been studied for their antitumor activities. For instance, the evaluation of sulfonamide-focused libraries in cell-based antitumor screens highlighted the potential of certain compounds as inhibitors of cell cycle progression, with some advancing to clinical trials. Such research underscores the therapeutic potential of sulfonamide derivatives in oncology (Owa et al., 2002).
Inhibition of the HIF-1 Pathway
Sulfonamide analogs have been identified as inhibitors of the hypoxia inducible factor-1 (HIF-1) pathway, a critical regulator in tumor growth and angiogenesis. Through structure-activity relationship studies, certain sulfonamide compounds have been shown to antagonize tumor growth in animal models, presenting a promising avenue for cancer therapy (Mun et al., 2012).
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-13-9-10-16(11-14(13)2)22(20,21)18-12-17(3,19)15-7-5-4-6-8-15/h4-11,18-19H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYNMKVIILXEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(C2=CC=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2449938.png)


![ethyl 2-((4-oxo-7-phenyl-3-(m-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2449943.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2449944.png)
![(E)-N-{5-[(1E)-1-cyano-2-(4-methoxyphenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N'-methoxymethanimidamide](/img/structure/B2449945.png)

![N-[4-[2-(2-Chloroacetyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]acetamide](/img/structure/B2449948.png)
